N-(2-methoxyethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, also known as TMT-15, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMT-15 belongs to the family of diazepanes, which are known to have anxiolytic and sedative effects. However, TMT-15 has shown to have unique properties that make it a promising candidate for various biomedical applications.
Scientific Research Applications
Synthesis and Chemical Reactions
One area of research has involved the efficient synthesis of related compounds. For example, Hirokawa et al. (2000) described an efficient synthesis process for a carboxylic acid moiety of a potent antagonist affecting dopamine and serotonin receptors, highlighting the chemical versatility and potential pharmaceutical applications of compounds within this class (Hirokawa, Horikawa, & Kato, 2000).
Molecular Interactions and Supramolecular Chemistry
Another aspect of research focuses on the molecular and supramolecular properties of compounds with similar structures. Lightfoot et al. (1999) discussed the self-assembly and organizational motifs of aryl rings in a compound, revealing insights into potential applications in materials science, including the development of new modes of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Drug Development and Biological Activity
Further research has delved into the creation of novel compounds for potential therapeutic uses. Shaabani et al. (2009) developed a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the broad spectrum of biological activities these compounds might exhibit, such as antiemetic effects in cancer chemotherapy (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Innovative Synthesis Techniques
The development of innovative synthesis techniques for related compounds is also a key area of interest. For instance, Minami et al. (2011) described the synthesis of thermo- and pH-responsive polysilsesquioxane with carboxylic acid groups, employing a silane coupling reagent derived from (3-isocyanatopropyl)trimethoxysilane and (2-methoxyethyl)methylamine. This research highlights the potential for creating smart materials that respond to environmental changes (Minami, Yamamoto, Miyasaka, & Moriya, 2011).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2S/c1-19-10-5-15-14(18)17-7-2-6-16(8-9-17)13-3-11-20-12-4-13/h13H,2-12H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFPCXPTLQNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.